2-Chloro-4,6-difluorobenzaldehyde
Description
Significance of Fluorinated and Chlorinated Benzaldehydes as Advanced Synthetic Intermediates
The introduction of fluorine and chlorine atoms into benzaldehyde (B42025) derivatives imparts unique chemical properties that are highly advantageous in advanced organic synthesis. Fluorine, the most electronegative element, can dramatically alter the electronic properties of a molecule, enhancing its metabolic stability, binding affinity, and bioavailability when incorporated into pharmaceuticals and agrochemicals. dovepress.com Fluorinated benzaldehydes are therefore key precursors for the synthesis of many modern drugs and specialized materials. dovepress.cominnospk.com
Chlorine, also a highly electronegative atom, plays a vital role in industrial chemistry and pharmaceuticals. nih.gov Chlorinated compounds are integral to the production of numerous drugs used to treat a wide range of diseases. nih.gov The presence of a chlorine atom on a benzaldehyde can direct further substitution reactions and is a common feature in many biologically active molecules and functional materials. nih.govwikipedia.org The combination of both fluorine and chlorine atoms in a single benzaldehyde molecule, as in 2-Chloro-4,6-difluorobenzaldehyde, offers a unique set of properties, making it a highly versatile and reactive intermediate for creating complex, multi-functionalized aromatic systems.
Overview of the Research Landscape Surrounding this compound and Analogous Compounds
The research landscape for this compound and its analogs is primarily focused on their application as building blocks in the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science. While specific research directly on this compound is not extensively documented in publicly available literature, the chemistry of analogous compounds such as 2-chloro-6-fluorobenzaldehyde (B137617), 2,6-difluorobenzaldehyde (B1295200), and 4-chloro-2,6-difluorobenzaldehyde (B1586149) provides significant insight into its likely reactivity and utility. wikipedia.orgsigmaaldrich.comsigmaaldrich.com
Research on these related compounds demonstrates their use in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. wikipedia.orgsigmaaldrich.com For instance, 2-chloro-6-fluorobenzaldehyde is an intermediate in the production of certain antiseptics. wikipedia.org Similarly, 2,6-difluorobenzaldehyde is a reactant in the synthesis of various biologically active molecules, including benzimidazoles and thiouracils. sigmaaldrich.com The synthetic routes to these halogenated benzaldehydes often involve the oxidation of the corresponding substituted toluenes. wikipedia.orgyoutube.com The reactions of these aldehydes typically involve the aldehyde functional group, such as in condensation and cyclization reactions, to build more complex molecular architectures. sigmaaldrich.com The presence and position of the halogen atoms influence the reactivity of the aldehyde and the benzene (B151609) ring, guiding the outcomes of synthetic transformations.
Properties of this compound
| Property | Value |
| CAS Number | 1261493-54-2 parchem.com |
| Molecular Formula | C7H3ClF2O glpbio.com |
| Molecular Weight | 176.55 g/mol glpbio.com |
| Storage | 2-8°C glpbio.com |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4,6-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXRLMRQYDCTAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Investigations of 2 Chloro 4,6 Difluorobenzaldehyde
Aldehyde Group Reactivity in the Context of Halogenation
The reactivity of the aldehyde group in 2-Chloro-4,6-difluorobenzaldehyde is significantly influenced by the electronic effects of the halogen substituents on the aromatic ring. The aldehyde functional group is inherently electrophilic at the carbonyl carbon, making it susceptible to attack by nucleophiles.
Nucleophilic addition is a characteristic reaction of aldehydes and ketones. libretexts.org The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com This reaction can be catalyzed by either acid or base. In a basic medium, a strong nucleophile directly attacks the carbonyl carbon. libretexts.org In an acidic medium, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by a weaker nucleophile. libretexts.org
The rate of nucleophilic addition is enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com In this compound, the chlorine and two fluorine atoms act as strong electron-withdrawing groups, which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde (B42025). masterorganicchemistry.comnih.gov
A common example of nucleophilic addition is the formation of cyanohydrins by the addition of cyanide ions to aldehydes. libretexts.org Another example is the reaction with Grignard reagents, which are potent nucleophiles that add an alkyl or aryl group to the carbonyl carbon. youtube.com
Aldehydes readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. jecst.orgusu.ac.id This reaction is a nucleophilic addition followed by an elimination of water. The initial step is the nucleophilic attack of the amine nitrogen on the carbonyl carbon, forming a carbinolamine intermediate. This intermediate is then dehydrated, typically under acidic conditions, to yield the imine. nih.gov
The formation of Schiff bases is a reversible reaction, and the equilibrium can be driven towards the product by removing water. usu.ac.id The presence of electron-withdrawing groups on the benzaldehyde ring can facilitate the initial nucleophilic attack by the amine, thus promoting the reaction. Therefore, this compound is expected to be highly reactive in Schiff base formation.
Schiff bases are an important class of compounds with a wide range of applications, including in the synthesis of pharmaceuticals and as ligands in coordination chemistry. jecst.orgnih.govsamipubco.comalfa-chemistry.com For instance, Schiff bases derived from substituted benzaldehydes have been investigated for their biological activities. nih.gov
Impact of Halogen Substituents on Aromatic Ring Reactivity
The presence of halogen substituents on the benzene (B151609) ring of this compound has a profound effect on the reactivity of the aromatic ring itself, primarily through their electronic and steric influences.
Both fluorine and chlorine are highly electronegative atoms and therefore exhibit a strong electron-withdrawing inductive effect (-I effect). acs.orgvedantu.com This effect reduces the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution and more susceptible to nucleophilic aromatic substitution.
While halogens also possess lone pairs of electrons that can be donated to the aromatic ring via resonance (+R effect), the inductive effect is generally stronger for halogens. vedantu.com The electron-withdrawing nature of fluorine is particularly pronounced due to its high electronegativity. nih.gov In the case of this compound, the cumulative inductive effect of one chlorine and two fluorine atoms significantly deactivates the aromatic ring towards electrophiles.
The electron-withdrawing properties of these halogens also stabilize carbanionic intermediates formed during nucleophilic aromatic substitution, thereby facilitating such reactions.
In electrophilic aromatic substitution reactions, the halogen substituents, despite being deactivating, are ortho-, para-directing. vedantu.com This is because the resonance effect, although weaker than the inductive effect, enriches the electron density at the ortho and para positions relative to the meta position. vedantu.com However, in this compound, the positions ortho and para to the aldehyde group are already substituted with halogens. The remaining unsubstituted position (position 5) is meta to the aldehyde group and ortho/para to the halogen substituents, leading to complex regioselectivity in potential substitution reactions.
In the context of nucleophilic aromatic substitution, the positions ortho and para to the strongly electron-withdrawing aldehyde group are activated. This makes the chlorine atom at position 2 a potential site for nucleophilic attack, leading to its displacement. The fluorine atoms also contribute to the activation of the ring for nucleophilic attack.
The introduction of a chlorine atom can be strategically used to direct the regioselectivity of certain reactions, such as palladium-catalyzed direct arylation, by blocking or activating specific sites. acs.org
Specific Reaction Mechanisms Involving this compound and Its Analogs
The specific reactivity of this compound is a result of the interplay between the aldehyde group and the halogenated aromatic ring. For instance, in reactions with strong bases like sodium hydroxide (B78521), a mixture of products can be formed, including those resulting from both nucleophilic attack at the carbonyl carbon and nucleophilic aromatic substitution. wikipedia.org
Studies on analogs such as 2-chloro-6-fluorobenzaldehyde (B137617) have shown that they can serve as precursors in the synthesis of various heterocyclic compounds. wikipedia.org The reactivity of these di- and tri-substituted benzaldehydes is often exploited in multi-step syntheses.
The Knoevenagel condensation is a notable reaction where aromatic aldehydes with electron-withdrawing groups, such as 4-chlorobenzaldehyde (B46862) and 4-fluorobenzaldehyde, exhibit high reactivity and provide excellent yields in shorter reaction times compared to aldehydes with electron-donating groups. acs.org This enhanced reactivity is attributed to the increased electrophilicity of the carbonyl carbon due to the electron-withdrawing nature of the halogens.
Cyclocondensation Reactions with Dihalobenzaldehydes
Cyclocondensation reactions involving dihalobenzaldehydes like this compound are instrumental in synthesizing a variety of heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science. The halogen substituents on the benzaldehyde ring critically influence the reactivity of both the aldehyde functional group and the aromatic core.
A key application of this compound is in the synthesis of pyrazolo[3,4-b]pyridine derivatives. nih.gov These compounds are of interest as potential kinase inhibitors. nih.gov The synthesis often involves the reaction of the aldehyde with a substituted aminopyrazole. The electron-withdrawing effects of the chloro and fluoro groups enhance the electrophilicity of the aldehyde's carbonyl carbon, facilitating the initial nucleophilic attack by the amine and subsequent cyclization to form the heterocyclic product. nih.gov The general approach for synthesizing pyrazolo[3,4-b]pyridines often relies on the annulation of a pyridine (B92270) fragment to an existing amino-substituted pyrazole (B372694) ring. nih.gov
Another significant cyclocondensation is the Biginelli reaction, a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) (or thiourea). organic-chemistry.orgmdpi.com This method provides a direct route to dihydropyrimidinones (DHPMs), which exhibit a range of medicinal properties. mdpi.com The mechanism is thought to start with a condensation between the aldehyde and urea, forming an iminium intermediate. organic-chemistry.org This intermediate then acts as an electrophile for the ketoester's enol form, followed by cyclization to yield the final DHPM product. organic-chemistry.org The use of this compound in such reactions allows for the creation of highly functionalized DHPMs. While specific examples using this exact aldehyde in a classical Biginelli reaction are not detailed in the provided results, modified procedures, such as a four-component reaction using thiourea (B124793) and dimethyl sulphate, have been developed to produce C-2 functionalized dihydropyrimidines. nih.gov
Table 1: Examples of Cyclocondensation Reactions
| Reaction Type | Reactants | Product Class | Significance |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine Synthesis | This compound, Aminopyrazole | Pyrazolo[3,4-b]pyridines | Kinase Inhibitors nih.gov |
| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidinones (DHPMs) | Calcium Channel Blockers, Anti-inflammatory Agents mdpi.com |
Organocatalytic Transformations of Fluorinated Benzaldehydes
Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free approach to complex molecular synthesis and has become a major pillar of asymmetric catalysis. units.itnih.gov Fluorinated benzaldehydes are excellent substrates for these reactions due to the electron-withdrawing nature of fluorine, which activates the aldehyde group.
Asymmetric addition reactions to aldehydes are fundamental for creating chiral molecules. Organocatalysis is a key method for achieving high enantioselectivity in these transformations. units.it The direct asymmetric aldol (B89426) reaction, for example, can be effectively catalyzed by proline and its derivatives. rsc.orgsemanticscholar.org In a typical reaction, a ketone and an aldehyde, such as this compound, react in the presence of a chiral amine catalyst to form a chiral β-hydroxy ketone. The catalyst forms an enamine with the ketone, which then attacks the aldehyde. semanticscholar.org The stereochemical outcome is controlled by the chiral environment created by the catalyst. While the provided search results highlight the general methodology with various aromatic aldehydes, they establish a strong precedent for the successful application to fluorinated analogs like this compound. rsc.orgsemanticscholar.orgnih.gov
Bifunctional catalysts, which contain both a hydrogen-bond donor and a base, are highly effective in promoting reactions with fluoroaldehydes. beilstein-journals.org This dual activation enhances both reactivity and selectivity. beilstein-journals.orguchicago.edu
Thiourea-based organocatalysts are a prime example. wikipedia.org They can activate carbonyl groups through double hydrogen-bonding, facilitating nucleophilic attack. wikipedia.orgnih.gov In a bifunctional setup, a thiourea moiety activates the electrophile (the aldehyde), while a basic group (like a tertiary amine) activates the nucleophile. nih.gov This approach is successful in various reactions, including Michael additions and benzothiazole (B30560) synthesis. beilstein-journals.orgnih.gov
Cinchona alkaloids are another class of privileged organocatalysts often used in bifunctional catalysis. nih.govwiley-vch.de They possess a basic quinuclidine (B89598) nitrogen and a hydroxyl group that can act as a hydrogen-bond donor. nih.govnih.gov These catalysts are highly effective in reactions like the asymmetric Henry (nitroaldol) reaction. The basic nitrogen deprotonates the nitroalkane, while the hydroxyl group activates the aldehyde, guiding the nucleophilic attack to produce chiral β-nitroalcohols with high enantioselectivity. nih.govnih.gov Spectroscopic studies have shown that aldehydes associate with both the hydroxyl group and the basic nitrogen of the cinchona alkaloid catalyst. nih.govnih.gov
Table 2: Organocatalytic Transformations
| Catalysis Type | Catalyst Example | Reaction Type | Role of Catalyst |
|---|---|---|---|
| Asymmetric Addition | Proline derivatives | Aldol Reaction | Forms chiral enamine intermediate with ketone donor semanticscholar.org |
| Bifunctional Catalysis | Thiourea derivatives | Michael Addition | H-bond donation to aldehyde, basic site activates nucleophile beilstein-journals.orgnih.gov |
| Bifunctional Catalysis | Cinchona alkaloids | Henry Reaction | H-bond donation to aldehyde, basic site deprotonates nitroalkane nih.govnih.gov |
Stability Studies under Varied Reaction Conditions
The stability of this compound is a crucial consideration for its application in synthesis. The molecule's reactivity is dominated by the aldehyde group and the differing lability of its halogen substituents.
The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a benzyl (B1604629) alcohol using standard reagents. The aromatic halogen substituents are generally stable, but their reactivity can be selectively exploited. The carbon-fluorine bonds are significantly stronger and less reactive than the carbon-chlorine bond.
This difference in stability is particularly evident in palladium-catalyzed cross-coupling reactions. It is possible to achieve chemoselective coupling at the C-Cl position while leaving the C-F bonds intact. nih.gov For instance, in Suzuki-Miyaura reactions with organoboron reagents or Stille couplings with organostannanes, the C-Cl bond is preferentially activated by the palladium catalyst, allowing for the introduction of new aryl or alkyl groups at the 2-position. nih.govnih.gov This selectivity is often controlled by the choice of ligand on the palladium catalyst; for example, sterically hindered ligands can direct the reaction to a less conventional site. nsf.gov
Under strongly nucleophilic conditions, such as treatment with sodium hydroxide at high temperatures, cleavage of the aldehyde group and substitution of the halogen atoms can occur. However, these conditions are generally harsh and not typical for controlled synthetic transformations. The compound is generally stable under typical storage conditions, though it should be kept in an inert atmosphere.
Spectroscopic and Computational Analysis of this compound
A detailed spectroscopic analysis of the chemical compound this compound is limited by the current availability of public research data. While its synthesis and use as a chemical intermediate are noted in scientific literature, comprehensive, publicly accessible spectroscopic data remains elusive.
The compound, identified by the CAS Number 1261493-54-2, is a halogenated benzaldehyde derivative. Its structure, featuring a chlorine atom and two fluorine atoms on the benzene ring, suggests a complex spectroscopic profile due to the various electronic and steric interactions between the substituents and the aldehyde functional group.
Advanced Spectroscopic Characterization and Computational Modeling of 2 Chloro 4,6 Difluorobenzaldehyde
Elucidation of Molecular Structure and Conformation through Advanced Spectroscopic Techniques
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Laser Raman Spectroscopy
Laser Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. For halogenated benzaldehydes, Raman spectra, often complemented by infrared (IR) spectroscopy, provide a detailed fingerprint of the molecular structure. nih.gov In the case of related difluorobenzaldehyde isomers, Raman spectra have been instrumental in identifying and assigning the vibrational frequencies of different conformers. researchgate.net
Theoretical calculations, such as Density Functional Theory (DFT), are frequently employed to predict the Raman spectra of molecules like this compound. By comparing the calculated vibrational frequencies with the experimentally observed Raman bands, a confident assignment of the fundamental vibrations can be achieved. For instance, studies on similar molecules like 2,6-difluorobenzonitrile (B137791) have successfully used this combined experimental and theoretical approach. researchgate.net
Key vibrational modes that can be characterized by Laser Raman spectroscopy for this compound include:
C-H stretching and bending modes of the aldehyde group and the aromatic ring.
C=O stretching of the carbonyl group.
C-F and C-Cl stretching and bending modes.
Ring breathing and other skeletal vibrations of the benzene ring.
The analysis of these vibrational modes can also offer insights into the conformational preferences of the molecule.
Rotational Spectroscopy for Gas-Phase Conformations and Isomerism
Rotational spectroscopy, particularly chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, is an exceptionally precise tool for determining the rotational constants and, consequently, the exact three-dimensional structure of molecules in the gas phase. acs.orgnih.gov This technique allows for the unambiguous identification of different conformers and isomers, even those with small energy differences.
For halogenated benzaldehydes, the orientation of the aldehyde group relative to the halogen substituents gives rise to different conformers, often referred to as syn and anti (or O-cis and O-trans). acs.org In the case of 2,4-difluorobenzaldehyde, a closely related compound, rotational spectroscopy has been used to identify both the lower-energy anti-conformer and the higher-energy syn-conformer in the gas phase. acs.orgnih.gov The experimental determination of rotational constants for each conformer allows for a precise structural determination, including bond lengths and angles. nih.gov
Studies on various difluorobenzaldehyde isomers have demonstrated the coexistence of both syn and anti conformers in the gas phase. acs.orgnih.gov Despite potential steric hindrance between the aldehyde oxygen and an ortho-substituted fluorine atom, the syn-conformations have been found to be planar. nih.gov
Table 1: Representative Rotational Constants for Difluorobenzaldehyde Isomers
| Isomer | Conformer | A (MHz) | B (MHz) | C (MHz) | Source |
| 2,4-Difluorobenzaldehyde | O-trans | 2498.977 | 958.043 | 692.394 | researchgate.net |
This table provides an example of the type of data obtained from rotational spectroscopy for a related compound, illustrating the precision of the technique.
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the properties of molecules like this compound. DFT calculations are widely used to determine optimized molecular geometries, relative energies of conformers, vibrational frequencies, and various electronic properties. researchgate.net
For halogenated benzaldehydes, DFT calculations have been successfully used to:
Predict the most stable conformations and the energy differences between them. researchgate.net
Calculate vibrational spectra (IR and Raman) to aid in the assignment of experimental data. nih.gov
Investigate the influence of halogen substituents on the molecular structure and reactivity. nih.gov
The choice of the functional and basis set is crucial for the accuracy of DFT calculations. For example, the B3LYP functional combined with a basis set like 6-311+G(d,p) has been shown to provide reliable results for the vibrational analysis of similar molecules. researchgate.net
While DFT is prevalent, other molecular orbital (MO) theories, such as the Intermediate Neglect of Differential Overlap (INDO) and Complete Neglect of Differential Overlap (CNDO), have historically been and can still be applied to understand specific electronic phenomena. These semi-empirical methods can be particularly useful for studying spin coupling mechanisms and the conformational dependence of electronic interactions, especially in larger systems where more computationally expensive methods are prohibitive.
These calculations provide insights into how the electronic structure changes with the rotation of the aldehyde group and how this affects interactions between different parts of the molecule.
Natural Bond Orbital (NBO) analysis is a powerful tool used to interpret the results of quantum chemical calculations, providing a chemically intuitive picture of bonding and intramolecular interactions. wikipedia.orgfaccts.de NBO analysis partitions the complex molecular wavefunction into localized orbitals that correspond to core electrons, lone pairs, and bonds (bonding and antibonding orbitals). wikipedia.orgwisc.edu
For this compound, NBO analysis can elucidate:
Hyperconjugative interactions: These are stabilizing interactions that involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. youtube.com For instance, the interaction between the lone pairs of the oxygen and fluorine atoms with the antibonding orbitals of the benzene ring can be quantified.
Steric and electrostatic interactions: NBO analysis can help to dissect the nature of repulsive interactions, such as the steric clash between the aldehyde group and the ortho-substituents in certain conformations. researchgate.net
Bond character: It provides information on the hybridization and polarization of bonds, offering insights into the covalent and ionic nature of the C-F, C-Cl, and C=O bonds. wikipedia.org
Studies on halobenzaldehydes have shown that the conformational energies are dictated by a balance of Lewis-type (steric) and non-Lewis-type (hyperconjugative) interactions. researchgate.net
The conformational landscape of halogenated benzaldehydes is determined by the rotational barrier of the formyl (-CHO) group. Computational methods are essential for mapping this landscape and identifying the energy minima corresponding to stable conformers. researchgate.net
For benzaldehydes with ortho-substituents, two primary planar conformers are typically considered:
anti (O-trans): The carbonyl oxygen is directed away from the ortho-substituent.
syn (O-cis): The carbonyl oxygen is directed towards the ortho-substituent. acs.org
Theoretical calculations on difluorobenzaldehyde isomers have shown that the anti-conformer is generally more stable. acs.orgnih.gov The energy difference between the syn and anti conformers can be significant, with values estimated to be around 10-13 kJ/mol for various difluorobenzaldehydes. acs.orgnih.gov This energy difference is a result of the interplay between stabilizing electronic delocalization and destabilizing steric and electrostatic repulsions. researchgate.net
Table 2: Calculated Energy Differences between Conformers of Difluorobenzaldehydes
| Compound | Energy Difference (anti vs. syn) (kJ/mol) | Computational Method | Source |
| 2,3-Difluorobenzaldehyde | 10.9 | DLPNO-CCSD(T)/def2-TZVP | acs.orgnih.gov |
| 2,4-Difluorobenzaldehyde | 11.3 | DLPNO-CCSD(T)/def2-TZVP | acs.orgnih.gov |
| 2,5-Difluorobenzaldehyde | 12.9 | DLPNO-CCSD(T)/def2-TZVP | acs.orgnih.gov |
This table presents data for related difluorobenzaldehydes, providing a reference for the expected energy differences in this compound.
Applications of 2 Chloro 4,6 Difluorobenzaldehyde in Targeted Chemical Synthesis
Contributions to Advanced Materials Science
The demand for novel materials with precisely engineered electronic and physical properties has led chemists to explore highly functionalized building blocks. Halogenated organic compounds, particularly those containing fluorine, are central to this endeavor. 2-Chloro-4,6-difluorobenzaldehyde serves as a key starting material or intermediate for various advanced materials, leveraging the distinct effects of its substituents.
This compound belongs to a class of halogenated benzaldehydes that are pivotal precursors for a range of industrial products, including pharmaceuticals, agrochemicals, and liquid crystals. google.comgoogle.com The synthesis of various fluorinated benzaldehydes often involves halogen exchange (halex) reactions on multi-chlorinated precursors. For instance, processes have been developed for the production of 2,6-difluorobenzaldehyde (B1295200) from 2,6-dichlorobenzaldehyde (B137635) using potassium fluoride. google.comgoogleapis.comgoogle.com In such reactions, compounds like 2-chloro-6-fluorobenzaldehyde (B137617) can be formed as intermediates or byproducts. googleapis.comgoogle.com
The industrial relevance of these compounds is significant. For example, 2-chloro-6-fluorobenzaldehyde is a known intermediate in the production of pesticides and the antiseptic flucloxacillin. google.comwikipedia.org Similarly, 2,6-difluorobenzaldehyde is explicitly mentioned as a raw material for pesticides, medicines, and liquid crystals. google.com The presence of multiple halogen atoms, as in this compound, provides a versatile chemical handle for chemists to build more complex molecular architectures, making it a valuable building block for creating a new generation of high-performance chemicals.
Table 1: Industrial Applications of Related Fluorinated Benzaldehydes
| Compound | Stated or Potential Application | Reference |
| 2-Chloro-6-fluorobenzaldehyde | Intermediate for pesticides, pharmaceuticals (e.g., flucloxacillin) | google.comwikipedia.org |
| 2,6-Difluorobenzaldehyde | Raw material for pesticides, medicine, and liquid crystals | google.com |
| 2-Chloro-4-fluorobenzaldehyde | Intermediate for fluorine-containing drugs and fungicides | guidechem.com |
| 2,4-Difluorobenzaldehyde | Intermediate in chemical synthesis | googleapis.com |
The incorporation of fluorine atoms into organic molecules is a cornerstone of modern liquid crystal (LC) design. rsc.org Fluorine's high electronegativity and relatively small size allow for the precise tuning of a molecule's dielectric anisotropy (Δε), a critical parameter for the functioning of liquid crystal displays (LCDs). rsc.orgbeilstein-journals.orgnih.gov A significant effort in materials science is dedicated to synthesizing liquid crystals with specific dielectric properties, often by introducing C-F bonds in positions that influence the molecular dipole moment relative to the long axis of the molecule. beilstein-journals.orgnih.gov
Fluorinated benzaldehydes are valuable precursors in the synthesis of liquid crystal molecules (mesogens). A patent for the production of 2,6-difluorobenzaldehyde explicitly notes its use as a raw material for liquid crystals. google.com While direct synthesis examples starting from this compound are not prevalent in public literature, its structure is highly relevant. The presence of two fluorine atoms and one chlorine atom on the aromatic ring would create a strong dipole moment. This makes it an attractive building block for creating new mesogens with potentially high negative dielectric anisotropy, a property sought after for advanced display modes like in-plane switching (IPS) and vertically aligned (VA) LCDs. beilstein-journals.org The aldehyde functional group provides a convenient point for extension, allowing the benzaldehyde (B42025) core to be built into the larger, rod-like structures typical of calamitic liquid crystals. biointerfaceresearch.comresearchgate.net
Table 2: Influence of Fluorine Substitution on Liquid Crystal Properties
| Property | Effect of Fluorine Substitution | Rationale | Reference |
| Dielectric Anisotropy (Δε) | Can be made more positive or negative | The strong C-F bond dipole can be aligned with or perpendicular to the molecular axis. | rsc.orgbeilstein-journals.org |
| Melting Point | Generally reduced | Fluorine substitution can disrupt crystal packing. | biointerfaceresearch.com |
| Mesophase Stability | Can enhance or suppress certain LC phases | Steric and electronic effects alter intermolecular interactions. | rsc.orgbiointerfaceresearch.com |
| Viscosity | Can be influenced | Changes in molecular shape and intermolecular forces affect flow properties. | rsc.org |
Perovskite solar cells are a revolutionary photovoltaic technology, typically based on hybrid organic-inorganic lead or tin halide-based materials. epfl.chnanoge.org The organic component is usually a small ammonium (B1175870) cation such as methylammonium (B1206745) or formamidinium, which occupies the A-site in the AMX₃ perovskite crystal structure. epfl.chresearchgate.net The synthesis of these materials involves specific precursors, primarily simple organic amine salts and metal halides (e.g., lead iodide, lead bromide). rsc.orgrsc.org
A thorough review of the scientific and patent literature does not indicate that this compound is used as a direct precursor or additive in the synthesis of the active layer for perovskite solar cells. The molecular structure of this benzaldehyde does not correspond to the typical organic cations required to form the perovskite crystal lattice, nor is it listed among the common solvents or additives used to control crystal growth and film morphology.
Synthesis of Halogenated Heterocyclic Compounds Utilizing this compound
Halogenated heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, with applications ranging from pharmaceuticals to organic electronics. The aldehyde functionality of this compound makes it an excellent starting point for constructing a wide variety of heterocyclic systems through condensation and cyclization reactions. wikipedia.orgnih.gov
A common synthetic strategy involves the reaction of an aldehyde with a compound containing two nucleophilic groups, leading to the formation of a new ring. For example, this compound can react with dinucleophiles such as substituted o-phenylenediamines. This type of reaction can yield halogenated 1,5-benzodiazepine derivatives or related fused heterocycles. The aldehyde carbon becomes a new stereocenter or part of the heterocyclic ring, while the chloro- and difluoro-substituents are carried into the final product. These halogen atoms can significantly influence the biological activity and physical properties of the resulting molecule through steric and electronic effects, including the formation of halogen bonds. nih.gov
Similarly, condensation of this compound with various hydrazine (B178648) derivatives can produce hydrazones, which are themselves versatile intermediates for synthesizing five- and six-membered heterocyclic rings like pyrazoles, triazoles, and oxadiazoles. The retained halogen pattern from the original benzaldehyde makes this a powerful method for creating libraries of novel, highly functionalized heterocyclic compounds for screening in drug discovery and materials development programs.
Table 3: Examples of Heterocyclic Cores Synthesizable from Aldehydes
| Reactant Partner | Resulting Heterocyclic Core | General Reaction Type |
| o-Phenylenediamine | Benzodiazepine | Condensation/Cyclization |
| Hydrazine/Substituted Hydrazines | Hydrazone, Pyrazole (B372694) | Condensation |
| Hydroxylamine | Oxime | Condensation |
| Thiosemicarbazide | Thiadiazole | Condensation/Cyclization |
| Amidines/Guanidines | Pyrimidine | Condensation/Cyclization |
Future Research Directions and Unexplored Avenues
Development of More Efficient, Selective, and Sustainable Synthetic Methodologies
While methods exist for the synthesis of halogenated benzaldehydes, a primary focus for future research will be the development of protocols for 2-Chloro-4,6-difluorobenzaldehyde that are more efficient, selective, and aligned with the principles of green chemistry. Current industrial preparations for similar compounds, such as 2,6-difluorobenzaldehyde (B1295200), often involve the fluorination of dichlorobenzaldehydes using reagents like potassium fluoride in high-boiling polar aprotic solvents such as sulfolane. google.comgoogle.com These processes can require high temperatures (150-220°C) and long reaction times, leading to significant energy consumption and potential byproduct formation. google.comgoogle.com
Future methodologies should aim to:
Lower Reaction Temperatures: Exploration of advanced catalytic systems that can facilitate the halogen exchange (Halex) reaction under milder conditions would reduce the process's energy demands and environmental footprint.
Utilize Greener Solvents: The reliance on solvents like sulfolane presents environmental and safety challenges. A key research avenue is the investigation of more benign alternatives, such as ionic liquids, supercritical fluids, or even solvent-free reaction conditions.
Enhance Atom Economy: Synthetic routes should be redesigned to maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. yale.edu This involves minimizing the use of protecting groups and stoichiometric reagents in favor of catalytic alternatives. nih.gov
| Area of Improvement | Current Approach (Inferred from Analogs) | Future Goal |
| Energy Efficiency | High temperatures (150-220°C) in solvents like sulfolane google.comgoogle.com | Catalytic systems enabling ambient temperature and pressure reactions. yale.edu |
| Solvent Use | High-boiling polar aprotic solvents (e.g., sulfolane) google.com | Use of renewable, recyclable, or non-toxic solvents; solvent-free synthesis. |
| Atom Economy | Halogen exchange reactions with stoichiometric fluoride salts google.comgoogle.com | Catalytic routes that maximize material incorporation into the product. |
| Waste Reduction | Potential for inorganic salt byproducts and solvent waste | Processes designed to prevent waste generation from the outset. msu.edu |
Exploration of Novel Reactivity Pathways and Advanced Catalytic Systems
The aldehyde functional group, combined with the electron-withdrawing nature of the halogen substituents, endows this compound with a rich and underexplored reactivity profile. Future research should move beyond its use as a simple building block and investigate novel transformations.
Key areas for exploration include:
C-H Functionalization: Direct, selective functionalization of the C-H bond at the 3- and 5-positions of the aromatic ring would provide a highly efficient route to complex derivatives without the need for pre-functionalized starting materials. This could involve transition-metal catalysis (e.g., with palladium, rhodium, or iridium) or photoredox catalysis.
Asymmetric Synthesis: The development of catalytic asymmetric additions to the aldehyde group would enable the synthesis of chiral secondary alcohols, which are valuable intermediates for pharmaceuticals.
Multicomponent Reactions: Designing novel one-pot, multicomponent reactions where this compound is a key reactant could rapidly generate molecular complexity and build diverse compound libraries for screening.
Photocatalysis and Electrosynthesis: These emerging synthetic tools offer green and efficient alternatives to traditional methods. Their application to the transformation of this compound could unlock new reaction pathways, such as radical additions or reductive couplings, under mild conditions.
Design and Synthesis of New Derivatives with Enhanced Bioactivity or Tailored Material Properties
This compound is an ideal starting point for the synthesis of new molecules with potential applications in medicine, agriculture, and materials science. innospk.comgoogle.com The difluoro substitution pattern is a known motif in many bioactive compounds, and its combination with a chlorine atom offers a unique electronic and steric profile.
Future work in this area should focus on:
Medicinal Chemistry: Research has shown that derivatives of 2,6-difluorobenzamide can act as potent antibacterial agents by inhibiting the FtsZ protein. nih.gov A logical next step is to synthesize analogous amides, hydrazones, and thiosemicarbazones from this compound and evaluate their bioactivity. The chlorine atom at the 2-position provides an additional vector for modification or a key interaction point with biological targets. For instance, piperidine-based thiosemicarbazones have been identified as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme target. nih.gov
Agrochemicals: The halogenated phenyl structure is a common feature in many pesticides and herbicides. wikipedia.org New derivatives, such as oximes, ethers, and heterocyclic compounds (e.g., pyrazoles, triazoles), could be synthesized and screened for novel agrochemical activity.
Materials Science: The high polarity and potential for intermolecular interactions (e.g., halogen bonding) make derivatives of this compound interesting candidates for new materials. Research could target the synthesis of liquid crystals, polymers, or organic light-emitting diode (OLED) materials where the specific substitution pattern can be used to tune electronic and physical properties.
| Derivative Class | Potential Application | Rationale |
| Amides/Benzamides | Antibacterial Agents | Based on the known FtsZ inhibitory activity of 2,6-difluorobenzamide derivatives. nih.gov |
| Thiosemicarbazones | Anticancer/Antimicrobial | Thiosemicarbazone scaffold is known to inhibit enzymes like DHFR. nih.gov |
| Oximes/Ethers | Agrochemicals | Halogenated aromatic structures are common in pesticides and herbicides. wikipedia.org |
| Heterocycles | Pharmaceuticals/Materials | Serves as a versatile precursor for various heterocyclic systems. sigmaaldrich.com |
Advanced Computational Approaches for Predictive Modeling, Virtual Screening, and Rational Drug Design
Computational chemistry offers powerful tools to accelerate the discovery and optimization of new applications for this compound and its derivatives. Future research should integrate computational modeling with experimental synthesis and testing.
Promising avenues include:
Predictive Reactivity Modeling: Using methods like Density Functional Theory (DFT), researchers can model reaction mechanisms, predict the most likely sites for functionalization (e.g., C-H activation), and understand the influence of the halogen substituents on the reactivity of the aldehyde group. Conformational analyses, similar to those performed on other difluorobenzaldehyde isomers, can reveal the stable geometric arrangements of the molecule. acs.org
Virtual Screening: Large virtual libraries of potential derivatives can be created computationally and screened against the 3D structures of known biological targets (e.g., bacterial or human enzymes). This in silico approach, employing techniques like molecular docking, can prioritize a smaller number of the most promising candidates for synthesis and in vitro testing, saving significant time and resources. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Once a series of active derivatives is synthesized, QSAR models can be built to correlate specific structural features with biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, guiding the rational design of more potent molecules.
Lifecycle Assessment and Green Chemistry Principles in Production
A comprehensive understanding of the environmental impact of producing this compound is currently lacking. Future research must address this gap by applying formal methodologies like Life Cycle Assessment (LCA). An LCA evaluates the environmental impact of a product across its entire lifecycle, from raw material extraction ("cradle") to the factory gate or final disposal. wbcsd.org
Studies on the production of other fine chemicals and active pharmaceutical ingredients (APIs) have shown that their environmental impact can be significantly higher than that of basic chemicals, with energy consumption and solvent use often being the largest contributors. ethz.chresearchgate.net
Future research should involve:
Cradle-to-Gate LCA: A detailed LCA of current and newly developed synthetic routes for this compound should be conducted. This assessment would quantify inputs (energy, raw materials, solvents) and outputs (product, emissions, waste streams) to identify environmental "hotspots."
Application of Green Chemistry Metrics: Beyond a qualitative adherence to the 12 Principles of Green Chemistry, quantitative metrics such as Atom Economy, Process Mass Intensity (PMI), and E-Factor should be used to compare the "greenness" of different synthetic routes. yale.eduresearchgate.net
Q & A
Q. What are the optimal synthetic routes for preparing 2-chloro-4,6-difluorobenzaldehyde with high purity (>95%)?
Answer: The synthesis typically involves halogenation and fluorination steps. For example:
- Friedel-Crafts halogenation : Chlorination of benzaldehyde derivatives using AlCl₃ as a catalyst, followed by selective fluorination via halogen exchange (e.g., using KF or HF-pyridine) .
- Purification : Recrystallization from toluene or ethanol (as suggested for structurally similar triazine derivatives) to achieve >95% purity. Monitor purity via HPLC or GC-MS .
Q. How can researchers resolve discrepancies in reported melting points for this compound derivatives?
Answer: Melting point variations (e.g., 46–60°C for isomers in ) arise from polymorphic forms or impurities. Standardize protocols:
- Use differential scanning calorimetry (DSC) for precise measurement.
- Compare results with structurally analogous compounds (e.g., 4-chloro-2-fluorobenzaldehyde, mp 58–60°C ).
Q. What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR : ¹⁹F NMR distinguishes fluorine positions (δ ~ -110 to -120 ppm for aromatic F). ¹H NMR identifies aldehyde protons (δ ~10 ppm) .
- IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-F stretches (~1200 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion [M⁺] at m/z 190 (C₇H₃ClF₂O) .
Advanced Research Questions
Q. How can researchers address low yields in the fluorination step of this compound synthesis?
Answer: Low yields may stem from competing side reactions (e.g., over-fluorination). Mitigation strategies:
Q. What experimental designs are recommended for studying the reactivity of this compound in cross-coupling reactions?
Answer:
Q. How should researchers interpret conflicting data in the electrochemical properties of this compound derivatives?
Answer: Contradictions may arise from solvent effects or electrode materials. Standardize conditions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
